Cas no 94284-72-7 (ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group, a pyridinyl moiety, and an ethyl carboxylate ester. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The pyridinyl and thiazole components contribute to potential pharmacophoric interactions, while the ester group offers reactivity for further derivatization. Its well-defined crystalline form ensures consistent purity, making it suitable for research in drug discovery and material science. The compound’s stability under standard conditions facilitates handling and storage in laboratory settings.
ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate structure
94284-72-7 structure
Product Name:ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
CAS No:94284-72-7
MF:C11H11N3O2S
MW:249.288940668106
CID:5947835
PubChem ID:20145021
Update Time:2025-06-11

ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolecarboxylic acid, 2-amino-5-(4-pyridinyl)-, ethyl ester
    • ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
    • ETHYL 2-AMINO-5-(PYRIDIN-4-YL)THIAZOLE-4-CARBOXYLATE
    • 94284-72-7
    • ADPRDIVWGKNCGK-UHFFFAOYSA-N
    • SCHEMBL10663230
    • EN300-1458396
    • ETHYL2-AMINO-5-(PYRIDIN-4-YL)THIAZOLE-4-CARBOXYLATE
    • ethyl 2-amino-5-(4-pyridyl)-4-thiazolecarboxylate
    • Inchi: 1S/C11H11N3O2S/c1-2-16-10(15)8-9(17-11(12)14-8)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H2,12,14)
    • InChI Key: ADPRDIVWGKNCGK-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CN=CC=2)=C(C(OCC)=O)N=C1N

Computed Properties

  • Exact Mass: 249.05719778g/mol
  • Monoisotopic Mass: 249.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 461.0±35.0 °C(Predicted)
  • pka: 2.62±0.10(Predicted)

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Additional information on ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Introduction to Ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate (CAS No. 94284-72-7)

Ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate, identified by its CAS number 94284-72-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the thiazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both amino and carboxylate functional groups, alongside a pyridine moiety, which collectively contribute to its unique chemical properties and biological interactions.

The synthesis of ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the thiazole ring, a sulfur-containing heterocycle, is central to its reactivity and function. This heterocycle has been extensively studied for its role in various biological pathways, making it a cornerstone in the development of new pharmaceutical agents.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in treating a range of diseases. The introduction of the pyridine group in ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate enhances its binding affinity to biological targets, making it a promising candidate for drug development. Specifically, studies have highlighted its potential in inhibiting enzymes and receptors involved in inflammatory responses and cancer progression.

One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with neurological disorders. The pyridine moiety, in particular, has been shown to interact with neurotransmitter receptors, suggesting potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, the carboxylate group provides a site for further functionalization, allowing researchers to tailor the molecule for specific therapeutic effects.

The pharmacological profile of ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has been the subject of numerous preclinical studies. These studies have revealed that the compound exhibits significant anti-inflammatory and antioxidant properties. The ability to neutralize reactive oxygen species and reduce inflammatory cytokine production makes it a valuable asset in the fight against chronic diseases characterized by oxidative stress and inflammation.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel drug candidates. The structural features of ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate make it an ideal candidate for molecular docking studies aimed at identifying potential binding sites on target proteins. This approach has accelerated the discovery pipeline for new therapeutics and has led to the identification of several promising derivatives.

The synthetic methodologies employed in the preparation of this compound have also seen significant improvements. Modern techniques such as flow chemistry and catalytic processes have allowed for more efficient and scalable production. These advancements not only reduce costs but also enhance the sustainability of pharmaceutical manufacturing processes.

The role of thiazole derivatives in antimicrobial therapy cannot be overstated. Research has demonstrated that compounds like ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate exhibit potent activity against a variety of bacterial and fungal strains. This is particularly relevant in light of the growing threat posed by antibiotic-resistant pathogens. The development of new antimicrobial agents is crucial for addressing this global health challenge.

In conclusion, ethyl 2-amino-5-(pyridin-4-yl)-1,3-thiazole-4-carboxylate represents a fascinating compound with immense potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers investigating novel therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a pivotal role in the next generation of medicines.

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